molecular formula C11H13F2NO2 B8797427 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B8797427
M. Wt: 229.22 g/mol
InChI Key: QWCOVJAVTCLFPO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hydroxy group attached to a 2-methylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-amino-2-methylpropan-2-ol under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can improve the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include:

  • Oxidation: 2,6-difluoro-N-(2-methylpropan-2-yl)benzamide
  • Reduction: 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzylamine
  • Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets by participating in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • 2,6-difluoro-N-(1-hydroxy-2-ethylpropan-2-yl)benzamide
  • 2,6-difluoro-N-(1-hydroxy-2-methylbutan-2-yl)benzamide

Uniqueness

This compound is unique due to the presence of the hydroxy group and the specific substitution pattern on the benzene ring. This structural arrangement allows for specific interactions with biological targets and can result in distinct pharmacological properties compared to other similar compounds. The presence of fluorine atoms also enhances the compound’s stability and lipophilicity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

2,6-difluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C11H13F2NO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16)

InChI Key

QWCOVJAVTCLFPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of 2-amino-2-methylpropanol (10.1 g, 113.3 mmol) in CH2Cl2 (75 mL) under nitrogen was added dropwise a solution of 2,6-difluorobenzoyl chloride (10.0 g, 56.6 mmol) in CH2Cl2 (50 mL). The reaction mixture was then warmed to room temperature and stirred overnight. The reaction mixture was diluted with H2O, and the aqueous phase was extracted with CH2Cl2, dried (MgSO4) and concentrated. Purification via trituration with hexanes afforded 12.05 g (93%) of the amide, a white solid. 1H NMR (400 MHz, CDCl3) δ 1.41 (s, 6 H), 3.66-3.75 (m, 2 H), 3.77-3.87 (m, 1 H), 5.94 (s, 1 H), 6.90-6.99 (m, 2 H), 7.31-7.41 (m, 1 H).
Quantity
10.1 g
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10 g
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75 mL
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50 mL
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solvent
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of 2,6-difluorobenzoyl chloride (50 g, 283 mmol) in CH2 Cl2 (200 mL) was added rapidly dropwise to an ice water-cooled solution of 2-amino-2-methyl-1-propanol (63.1 g, 708 mmol) in CH2 Cl2 (400 mL). The resulting mixture was stirred at RT and monitored to completion by GLC, then was extracted twice with 10% HCl and once with sat aq NaHCO3. The organic phase was dried (MgSO4), and concentrated to afford 61.9 g N-(1,1-dimethyl-2-hydroxyethyl)-2,6-difluorobenzamide as a white solid.
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50 g
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ice water
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0 (± 1) mol
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200 mL
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63.1 g
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400 mL
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solvent
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Synthesis routes and methods III

Procedure details

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